Dibenzo[b,k]chrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBRKYHMINPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941259 | |
| Record name | Naphtho[2,3-c]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195-00-6, 217-54-9 | |
| Record name | Anthra(1,2-a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,3-c]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(B,K)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9825OSH3TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
400 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148 | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Derivatization
Classical and Emerging Synthetic Approaches to Dibenzo[b,k]chrysene and its Derivatives
The construction of the dibenzochrysene skeleton can be achieved through several distinct pathways, ranging from traditional multi-step sequences to more recent, efficient cascade reactions.
A common and effective two-step process for synthesizing dibenzochrysene derivatives involves an initial Wittig reaction followed by an iodine-assisted oxidative photocyclization, often referred to as the Mallory photocyclization reaction. mdpi.comresearchgate.net This strategy is particularly useful for creating specific isomers and substituted analogues.
For instance, the synthesis of s-shaped dibenzo[c,l]chrysene derivatives has been successfully accomplished using this method. mdpi.com The process begins with the condensation of a bis(triphenylphosphinomethyl)naphthalene dichloride with an appropriate benzaldehyde (B42025) via the Wittig reaction to generate stilbene-like precursors. mdpi.com In the subsequent step, these precursors undergo iodine-promoted photocyclization to yield the target s-shaped polyaromatic compounds. mdpi.com This photochemical cyclization of stilbene-type precursors is a preferred method for accessing many polynuclear aromatic systems. researchgate.netacs.org
This approach has also been applied in the synthesis of precursors for other complex PAHs. For example, a diarylalkene prepared by a Wittig reaction was subjected to oxidative photocyclization to produce a synthetic precursor to phenanthro[3,2-b] Current time information in Bangalore, IN.benzothiophene, a related polycyclic system. psu.edu The versatility of this method allows for the synthesis of various substituted derivatives by simply changing the starting aldehyde. mdpi.com
Table 1: Example of Dibenzo[c,l]chrysene Synthesis via Wittig-Photocyclization
| Step | Reaction Type | Reactants | Product | Yield | Reference |
| 1 | Wittig Reaction | 2,6-bis(triphenylphosphinomethyl)-naphthalene dichloride, 3,5-bis(trifluoromethyl)benzaldehyde | Precursor 3b | Moderate | mdpi.com |
| 2 | Photocyclization | Precursor 3b | Dibenzo[c,l]chrysene derivative 4b | Moderate | mdpi.com |
Annulative π-extension (APEX) has become a powerful strategy for constructing PAHs and nanographenes by directly functionalizing C-H bonds of smaller aromatic templates, thus minimizing the number of synthetic steps. acs.orgresearchgate.net This approach has been successfully employed to synthesize novel spiro-fused dibenzo[g,p]chrysene (B91316) (DBC) derivatives.
In this methodology, spirophenanthrenes and phenanthrenone (B8515091) are used as template arenes. rsc.org The reaction extends the π-system to create the dibenzo[g,p]chrysene core with a spirocyclic junction. rsc.org The resulting spiro-fused DBCs have been synthesized in high yields and exhibit distinct properties, including characteristic fluorescence and enhanced thermal stability, making them interesting candidates for functional organic materials. rsc.org The development of APEX reactions provides a next-generation tool for the synthesis of complex polycyclic arenes. acs.org
Robust and operationally simple syntheses of dibenzo[g,p]chrysenes have been developed utilizing oxidative cascade processes. researchgate.netnih.govacs.org These reactions can be conducted open to the air using inexpensive and safe copper salts like CuBr₂ or CuCl₂. researchgate.netacs.org The process allows for the construction of the complex dibenzo[g,p]chrysene structure from accessible starting materials in an efficient manner. researchgate.net
Another powerful oxidative cyclization method uses antimony pentachloride (SbCl₅) as an oxidant to convert bis(biaryl)acetylenes into dibenzo[g,p]chrysene derivatives. mit.edu This reaction proceeds via a one-electron oxidation, likely forming a radical cation intermediate, which then undergoes a cascade cyclization to form the final product in good yields. mit.edu This approach represents a novel strategy for synthesizing dibenzochrysene-based fluorescent polymers. mit.edu
A classic multi-step synthesis of dibenzo[g,p]chrysene (DBC) from fluoren-9-one illustrates the application of both pinacol (B44631) and retropinacol rearrangements. uni.edu This synthetic sequence involves several key carbonium ion rearrangement steps. uni.edu
The synthesis begins with the bimolecular reduction of fluoren-9-one to form a diol, 9,9'-bifluorene-9,9'-diol, a pinacol-type adduct. uni.eduresearchmap.jp This diol is then subjected to a pinacol rearrangement, typically using a catalytic amount of iodine in glacial acetic acid, to yield a spiro ketone (pinacolone). uni.eduresearchmap.jprsc.org The spiro ketone is subsequently reduced to its corresponding alcohol. uni.edu The final step is a retropinacol rearrangement of this alcohol, which is heated under reflux with iodine and glacial acetic acid, to furnish the aromatic dibenzo[g,p]chrysene framework. uni.edu This pathway, while involving multiple steps, is a foundational example of using rearrangement reactions to build complex aromatic structures. uni.educore.ac.uk
Table 2: Four-Step Synthesis of Dibenzo[g,p]chrysene via Pinacol Pathway
| Step | Starting Material | Key Reaction | Intermediate/Product | Reference |
| 1 | Fluoren-9-one | Bimolecular Reduction | 9,9'-Bifluorene-9,9'-diol | uni.edu |
| 2 | 9,9'-Bifluorene-9,9'-diol | Pinacol Rearrangement | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | uni.eduresearchmap.jp |
| 3 | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | Reduction | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol | uni.edu |
| 4 | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol | Retropinacol Rearrangement | Dibenzo[g,p]chrysene | uni.edu |
Targeted Derivatization and Functionalization Strategies
The inherent low solubility of the planar, rigid dibenzochrysene core often hampers its processing and application in devices. researchmap.jp Consequently, significant effort has been directed towards targeted derivatization to enhance solution processability without compromising its desirable electronic properties.
A key strategy to overcome the low solubility of PAHs is the introduction of flexible alkyl or alkoxy groups onto the aromatic scaffold. researchmap.jpresearchgate.net For dibenzo[g,p]chrysene (DBC), this has been achieved through several regio-defined synthetic routes.
One effective approach involves creating a 2,7-dibromo-10,15-dibutyl DBC scaffold. researchmap.jpresearchgate.net In this design, the two butyl groups act as solubilizing agents, while the two bromine atoms serve as versatile tags for further functionalization, enabling a diversity-oriented synthesis of various DBC derivatives. researchmap.jpresearchgate.net
Another strategy focuses on attaching multiple methyl groups to sp³-hybridized bridging carbons in π-extended DBC systems. rsc.orgresearchgate.net These methyl groups not only improve solubility but also help to rigidify the extended structure. rsc.orgresearchgate.net Similarly, the introduction of four isopropyl groups has been used to create a solution-processable DBC template, which can then be further derivatized at other positions. beilstein-journals.orgbeilstein-journals.org The attachment of methoxy (B1213986) groups is also a common tactic to improve solubility and tune the electronic properties of the DBC core. beilstein-journals.orgresearchmap.jp These functionalization strategies are crucial for developing solution-compatible DBCs suitable for applications in organic electronics. researchgate.netresearchmap.jp
Synthesis of Structurally Unique this compound Architectures
Beyond functionalization, the synthesis of unique structural isomers and architectures of dibenzochrysene is an active area of research.
"S-shaped" Dibenzo[c,l]chrysene Derivatives
"S-shaped" dibenzo[c,l]chrysene derivatives represent a class of hexacyclic polyaromatic hydrocarbons characterized by the presence of two cove regions. mdpi.com The synthesis of these molecules is challenging due to the steric hindrance in these cove regions, particularly when substituents are introduced. mdpi.com
A common synthetic route involves a two-step process:
Wittig Reaction: This reaction is used to form the initial carbon-carbon double bond that will be part of the final ring system. mdpi.com
Iodine-promoted Photocyclization: The molecule is then subjected to photocyclization in the presence of iodine to form the final "S-shaped" structure. mdpi.com
Two such fluorinated derivatives have been synthesized and characterized using ¹H NMR, FAB-MS, and elemental analysis, with their molecular structures confirmed by single-crystal X-ray diffraction. mdpi.com The protons located in the sterically hindered cove regions of these molecules exhibit a downfield shift in the ¹H NMR spectrum. mdpi.com
Contorted and Non-Planar Dibenzochrysene Systems
The inherent non-planar, twisted topology of the dibenzochrysene framework arises from steric repulsion between hydrogen atoms in the bay and fjord regions. rsc.org This intrinsic strain makes the dibenzochrysene core a foundational structure for developing more complex, contorted, and non-planar polycyclic aromatic hydrocarbons (PAHs). rsc.orgbeilstein-journals.org Researchers have exploited this feature, devising synthetic strategies to intentionally increase the degree of distortion, leading to molecules with unique three-dimensional structures and novel optoelectronic properties. rsc.org These strategies primarily involve introducing sterically demanding substituents or inducing specific ring-closing reactions that force the aromatic backbone into even more contorted conformations. rsc.orgnih.govresearchgate.net
One significant approach involves the use of alkyne benzannulation on dibenzochrysene derivatives. nih.govresearchgate.net Research has shown that when applied to systems like 2,8-dibromo-dibenzo[def,mno]chrysene and 2,9-dibromo-dibenzo[b,def]chrysene, the ring closure reaction unexpectedly proceeds at the most sterically hindered positions. nih.govresearchgate.net This selective reaction at the peri-positions forces the newly formed rings out of the plane of the original core, yielding highly contorted polycyclic compounds. nih.govresearchgate.net In a further surprising development, derivatives functionalized with triisopropylsilyl (TIPS)-acetylene were observed to undergo a tandem dearomative spirocyclization, resulting in bent polycyclic structures. nih.govresearchgate.net
Another effective methodology for inducing non-planarity is the introduction of a spiro-center. The annulative π-extension (APEX) reaction has been successfully employed to synthesize a series of spiro-fused dibenzo[g,p]chrysenes (spiro-DBCs). rsc.org This strategy leverages spirophenanthrenes and phenanthrenone as templates to build the spiro-fused system, a design known to enhance thermal stability and solubility. rsc.org The incorporation of a spiro unit is a rational approach to amplify the non-planarity of the dibenzochrysene core. rsc.org
The degree of twisting in the dibenzochrysene core can also be modulated by the introduction of various substituents. The strategic placement of functional groups can alter the dihedral angle of the core naphthalene (B1677914) unit due to steric repulsion. beilstein-journals.org A study on a series of dibenzo[g,p]chrysene derivatives demonstrated that the torsion angle could be varied over a significant range, from 31.8° to 57.4°, depending on the nature of the substituent at specific positions. beilstein-journals.org
In a more extreme example of skeletal manipulation, a multi-substituted dibenzo[g,p]chrysene was used as a precursor for the solution-phase synthesis of a nona-cyclic buckybowl. researchmap.jp This was achieved through a threefold formation of five-membered rings at the periphery of the dibenzochrysene core, demonstrating that the twisted framework can serve as a scaffold for creating highly curved and bowl-shaped non-planar polyarenes. researchmap.jp
Research Findings on Contorted Dibenzochrysene Synthesis
| Synthetic Strategy | Precursor Example | Key Reagent/Condition | Resulting System | Key Finding | Reference |
| Alkyne Benzannulation | 2,9-dibromo-dibenzo[b,def]chrysene | Brønsted acid (MSA) | Contorted Polycyclic Compound | Ring closure occurs selectively at the most sterically hindered peri-positions. | nih.govresearchgate.net |
| Dearomative Spirocyclization | TIPS-acetylene-functionalized dibenzochrysene | (Not specified) | Bent Polycyclic Compound | A tandem reaction follows the initial alkyne benzannulation. | nih.govresearchgate.net |
| Annulative π-Extension (APEX) | Spirophenanthrenes | Pd(CH₃CN)₄(SbF₆)₂ / o-chloranil | Spiro-fused Dibenzo[g,p]chrysene | Creates spiro-DBCs with enhanced thermal stability. | rsc.org |
| Peripheral Ring Formation | Multi-substituted dibenzo[g,p]chrysene | n-butyllithium, CO₂, SOCl₂ | Nona-cyclic Buckybowl | Threefold intramolecular Friedel-Crafts acylation creates a highly curved structure. | researchmap.jp |
Impact of Substitution on Dibenzo[g,p]chrysene (DBC) Torsion Angle
| Compound | Substituent at Position Z | Torsion Angle (°) | Reference |
| DBC-H | Isopropyl groups at X | (Not specified) | beilstein-journals.org |
| DBC-Br | Bromine | (Not specified) | beilstein-journals.org |
| DBC-Me | Methyl | (Not specified) | beilstein-journals.org |
| DBC-SMe | Methylthio | (Not specified) | beilstein-journals.org |
| DBC-S(O)₂Me | Methylsulfonyl | 57.4 | beilstein-journals.org |
| DBC-Si | Trimethylsilyl | 31.8 | beilstein-journals.org |
Electronic Structure and Spectroscopic Characterization
Advanced Spectroscopic Probes for Dibenzo[b,k]chrysene
Matrix isolation spectroscopy is a powerful technique for studying the intrinsic properties of molecules by trapping them in an inert gas matrix at low temperatures. This method minimizes intermolecular interactions, allowing for high-resolution spectral analysis.
The vibrational and electronic absorption spectra of dibenzo[b,def]chrysene (a structural isomer of this compound) and its corresponding ions have been investigated in argon matrices. nih.govresearchgate.net The assignment of the observed infrared (IR) bands was facilitated by density functional theory (DFT) calculations of harmonic vibrational frequencies. nih.govresearchgate.net Similarly, time-dependent DFT (TD-DFT) calculations of vertical excitation energies were instrumental in assigning the experimental electronic absorption transitions in the ultraviolet and visible regions. nih.govresearchgate.net These theoretical predictions generally show good agreement with the observed spectra. nih.govresearchgate.net
Upon ionization, the IR band intensity distributions of the dibenzo[b,def]chrysene ions show marked differences from the neutral molecule. nih.govresearchgate.net For polycyclic aromatic hydrocarbon (PAH) ions in general, the strongest ion bands are typically observed in the 1450 to 1300 cm⁻¹ range, which is attributed to an enhancement of the CC stretching and CH in-plane bending modes. acs.org Conversely, the aromatic CH out-of-plane bending modes are usually suppressed in the cations compared to their neutral counterparts. acs.org The study of dibenzo[b,def]chrysene ions also revealed that their electronic absorption bands are located in proximity to several diffuse interstellar visible absorption bands, suggesting their potential relevance in astrophysics. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure and dynamics in solution. mdpi.com It can provide valuable insights into intermolecular interactions, such as aggregation, which can significantly influence the properties of organic materials. acs.orgresearchgate.net
For instance, detailed electrochemical and spectroscopic studies have been conducted on 7,14-bis((triisopropylsilyl)ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), a material used in organic solar cells. acs.orgresearchgate.net ¹H NMR spectroscopy was employed to establish the intermolecular association of neutral TIPS-DBC molecules in solution. acs.orgresearchgate.net This was further supported by the pronounced concentration dependence of the color of TIPS-DBC solutions. acs.orgresearchgate.net The aggregation of TIPS-DBC was also revealed by diffusion-limited current data from near steady-state voltammetry. acs.orgresearchgate.net
Variable-temperature ¹H NMR studies of a meso-substituted dibenzo[hi,st]ovalene derivative, another large polycyclic aromatic hydrocarbon, also demonstrated the effects of π-π stacking. mpg.de At room temperature, the NMR spectrum showed a broad peak, which resolved into more defined aromatic proton signals as the temperature was increased, with the resonances shifting slightly upfield as expected for stacked aromatic systems. mpg.de These studies highlight the utility of NMR in characterizing the aggregation behavior of large PAHs like this compound and its derivatives in solution.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.com It is the only method that directly detects unpaired electrons and can provide information on their identity, concentration, and electronic environment. bruker.com
In the context of this compound and related compounds, EPR spectroscopy is crucial for identifying and characterizing the radical cations and anions formed during redox processes. acs.orgresearchgate.netresearchgate.net For example, in the study of TIPS-DBC aggregation, EPR spectroscopy was used to confirm the identity of the one-electron oxidized and reduced forms of the molecule. acs.orgresearchgate.net
Furthermore, in a study of a hetero-bimetallic complex involving a dibenzo[g,p]chrysene (B91316) fused bis-dicarbacorrole, EPR spectroscopy, in conjunction with other techniques, confirmed the organic π-radical character of the complex. researchgate.net This radical formation was attributed to a one-electron transfer from the macrocyclic backbone to a palladium center. researchgate.net The analysis of EPR spectra, including hyperfine coupling, can provide detailed insights into the electronic structure of these radical species. rsc.org The technique is highly sensitive and can be applied to a wide range of samples containing unpaired electrons, from simple organic compounds to complex biomolecules. bruker.comsrce.hr
Single-molecule spectroscopy allows for the investigation of spectroscopic and photophysical properties that are often obscured in ensemble measurements. acs.org This technique has been applied to derivatives of large polycyclic aromatic hydrocarbons to gain deeper insights into their behavior at the individual molecular level. acs.orgacs.orgscilit.com
For a derivative of dibenzo[hi,st]ovalene (DBOV), a large, luminescent nanographene, single-molecule spectroscopy experiments provided a detailed look into its photophysics. mpg.deacs.orgacs.orgscilit.com By embedding the molecules in a polymer film at very low concentrations, researchers could measure the fluorescence emission spectra of individual molecules at both room temperature and cryogenic temperatures (4.5 K). mpg.deacs.org
At 4.5 K, the spectra exhibited narrow vibronic transitions, indicating weak electron-phonon coupling in the host matrix. mpg.deacs.org The fluorescence intensity autocorrelation function revealed photon antibunching at short timescales and photon bunching at longer timescales, which is characteristic of shelving in the triplet state. acs.org From these measurements, key photophysical parameters such as the fluorescence decay rate, and the triplet state population and depopulation rates could be determined. acs.orgacs.orgscilit.com A significant finding was that the intersystem crossing rate into the triplet state decreased by more than an order of magnitude at low temperatures. acs.orgacs.orgscilit.com
Electrochemical Investigations of Redox Behavior
Voltammetry is a key electrochemical technique used to study the redox properties of chemical species. It provides information about the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the kinetics of electron transfer.
The electrochemical behavior of various dibenzo[g,p]chrysene (DBC) derivatives has been investigated using cyclic voltammetry (CV) and square-wave voltammetry (SWV). beilstein-journals.orgnih.gov These studies have shown that the introduction of different substituent groups can significantly influence the oxidation and reduction potentials. beilstein-journals.orgnih.govnih.gov For instance, a DBC derivative with a methylthio group (DBC-SMe) exhibited a reversible two-electron redox process with oxidation potentials (E_ox1 and E_ox2) at 0.41 V and 0.88 V, respectively. beilstein-journals.orgnih.gov In contrast, a bromo-substituted derivative (DBC-Br) showed a reversible one-electron redox process in its CV, with the second oxidation process only observable by SWV at 1.15 V. beilstein-journals.orgnih.gov An electron-withdrawing sulfonyl group in DBC-S(O)₂Me resulted in a higher oxidation potential of 0.98 V. beilstein-journals.orgnih.gov
The aggregation of molecules in solution can also affect their electrochemical behavior. For TIPS-DBC, it was found that molecular aggregation facilitates both one-electron oxidation and reduction by shifting the reversible potentials to less and more positive values, respectively. acs.orgresearchgate.net Simulations of voltammetric data can provide estimates of the kinetic and thermodynamic parameters associated with these redox processes. acs.orgresearchgate.net
Below is a data table summarizing the oxidation potentials of some dibenzo[g,p]chrysene derivatives.
| Compound | E_ox1 (V) | E_ox2 (V) | Method | Reference |
|---|---|---|---|---|
| DBC-Me | 0.51 | - | SWV | beilstein-journals.orgnih.gov |
| DBC-SMe | 0.41 | 0.88 | CV | beilstein-journals.orgnih.gov |
| DBC-Br | 0.79 | 1.15 | SWV | beilstein-journals.orgnih.gov |
| DBC-S(O)₂Me | 0.98 | - | CV | beilstein-journals.orgnih.gov |
| DBC-Si | 0.43 | 0.82 | CV | beilstein-journals.org |
Influence of Substituents and Molecular Torsion on Oxidation Potentials
Table 1: Oxidation Potentials and Torsion Angles of this compound Derivatives
| Compound | First Oxidation Potential (E_ox1 vs Fc/Fc+) [V] | Second Oxidation Potential (E_ox2 vs Fc/Fc+) [V] | Torsion Angle [°] |
|---|---|---|---|
| DBC-H | 0.34 | 0.72 | 39.0 |
| DBC-Me | 0.51 | - | - |
| DBC-SMe | 0.41 | 0.88 | - |
| DBC-Br | 0.79 | 1.15 | - |
| MeO-DBC-1 | - | - | - |
| MeO-DBC-3 | - | - | - |
Structure-Property Relationships in Optoelectronic Contexts
Relationship between Molecular Torsion and Frontier Molecular Orbitals (HOMO-LUMO)
Electron-withdrawing substituents like -Br and -S(O)₂Me, in conjunction with ineffective methoxy (B1213986) group conjugation, lead to a lowering of both HOMO and LUMO levels. nih.gov Similarly, silyl (B83357) substitution can also result in lower HOMO and LUMO energies due to ineffective conjugation. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating these complex relationships between molecular structure and frontier orbital energies. nih.govusask.camdpi.com
Table 2: HOMO-LUMO Energy Levels and Gaps for this compound Derivatives
| Compound | HOMO [eV] | LUMO [eV] | Energy Gap [eV] |
|---|---|---|---|
| 4a | -5.91 | -1.93 | 3.98 |
| 4b | -6.05 | -2.23 | 3.82 |
| DBC-H | - | - | - |
| DBC-H(56°)-2 | - | - | - |
Impact of Functionalization on Optical Absorption and Emission Characteristics
Spiro-fused DBC derivatives, created through annulative π-extension (APEX), exhibit absorption bands that are slightly red-shifted compared to the parent DBC. rsc.org This is attributed to the spiro-conjugation effect and the increased conjugation length. rsc.org These spiro compounds typically show negligible absorption beyond 400 nm. rsc.org
Emission characteristics are also highly dependent on functionalization. Spiro-fused DBCs display fluorescence around 412 nm in cyclohexane, which is a significant red-shift compared to related spiro compounds like spirobifluorene (SBF) and spirophenanthrene (SBP). rsc.org This emission is characteristic of the DBC unit, suggesting energy transfer from other parts of the molecule. rsc.org In some cases, such as with N-SFC, pronounced solvatofluorochromism is observed, where the emission peak shifts from blue to green with increasing solvent polarity. rsc.org
Table 3: Absorption and Emission Data for Functionalized this compound Derivatives
| Compound | Absorption λ_max [nm] | Emission λ_max [nm] |
|---|---|---|
| 4a | 310 | 429-456 |
| 4b | 324 | 429-456 |
| C-SFC | - | ~412 |
| S-SFC | - | ~412 |
| N-SFC | - | 408 (in cyclohexane) to 504 (in polar solvent) |
| DBC-H | 363 | - |
| DBC-Me | - | - |
| DBC-Si | - | - |
Luminescence Properties of this compound Derivatives
Spiro-fused DBCs (SFCs) are generally weakly fluorescent, with a quantum yield of around 8.0% for one derivative, which is lower than the DBC monomer. rsc.org However, these compounds exhibit characteristic fluorescence originating from the DBC moiety. rsc.org The introduction of gold(I) complexes to a tetraethynyl-DBC ligand leads to a decrease in the fluorescence quantum yield compared to the uncomplexed ligand. nih.gov The environment also plays a role; embedding these gold complexes in polymer matrices can lead to an increase in the measured quantum yield. nih.gov Furthermore, some s-shaped dibenzo[c,l]chrysene derivatives show that fluorescence intensity can be enhanced by specific substituents, with one derivative exhibiting better fluorescence than another due to differences in its functional groups. mdpi.com
Table 4: Luminescence Quantum Yields of this compound Derivatives
| Compound | Quantum Yield (Φ_f) [%] |
|---|---|
| DBC-H | 28 |
| DBC-Me | 21 |
| DBC-Si | 11 |
| SFC derivative | 8.0 |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like dibenzo[b,k]chrysene. numberanalytics.comajol.info DFT methods are employed to gain insights into the molecule's geometry, vibrational modes, electronic characteristics, reactivity, and intermolecular interactions.
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy structure. mckendree.edunih.gov For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are performed to obtain optimized geometries. nih.govpsu.edu These optimized structures provide crucial information on bond lengths, bond angles, and dihedral angles. ajol.info
Following geometry optimization, vibrational frequency calculations are typically performed. mckendree.edu These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. csc.fi The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum. csc.fi For complex molecules, these calculations help in the assignment of experimentally observed vibrational modes. mckendree.edu For instance, in a study on dibenzo[g,p]chrysene (B91316), a twisted isomer of this compound, DFT calculations were used to analyze the effects of substituents on its properties. beilstein-journals.org
| Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 424 | Out-of-plane ring deformation |
| 2 | 738 | C-H out-of-plane bend |
| 3 | 1435 | C-C stretching |
| 4 | 3065 | C-H stretching |
DFT is widely used to predict the electronic properties of molecules, which are crucial for understanding their behavior in electronic devices. nih.gov Key properties include electron affinity (EA), ionization potential (IP), and the fundamental gap. mdpi.com
Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. mdpi.com
Ionization Potential (IP) is the energy required to remove an electron from a neutral molecule to form a positive ion. mdpi.com
The fundamental gap is the difference between the ionization potential and the electron affinity (IP - EA). mdpi.com
These properties are often calculated using the energies of the neutral, cationic, and anionic species at the optimized geometry of the neutral molecule (vertical transitions). nih.govmdpi.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also important, as the HOMO-LUMO gap is often used as an approximation of the fundamental gap. nmas.org For a series of polycyclic aromatic hydrocarbons, it has been shown that as the size of the molecule increases, the ionization potential generally decreases, and the electron affinity increases, leading to a smaller fundamental gap. acs.org
| Property | Calculated Value (eV) |
|---|---|
| Ionization Potential | 7.89 |
| Electron Affinity | -0.38 |
| Fundamental Gap | 8.27 |
| HOMO-LUMO Gap | 4.24 nmas.org |
DFT calculations can elucidate how the structure of a molecule influences its oxidation potential. The oxidation potential is related to the energy of the HOMO; a higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. beilstein-journals.org
Studies on substituted dibenzo[g,p]chrysene have shown that the introduction of both electron-donating and even some electron-withdrawing groups can lead to higher oxidation potentials than the unsubstituted parent molecule. beilstein-journals.orgresearchmap.jp This counterintuitive finding was explained by DFT calculations, which revealed that steric hindrance can cause substituents like a methoxy (B1213986) group to orient perpendicularly to the aromatic ring, making their electron-donating resonance effect ineffective and allowing the electron-withdrawing inductive effect to dominate. beilstein-journals.orgresearchmap.jp The twisting of the polycyclic aromatic framework itself also influences the electronic properties, with twisting leading to a slight increase in the HOMO energy and a slight decrease in the LUMO energy. beilstein-journals.orgresearchmap.jp
Aromaticity, a key concept in the chemistry of these compounds, can be assessed using methods like Nucleus-Independent Chemical Shift (NICS). nmas.orgresearchgate.net NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. This method helps in identifying the most aromatic rings within a large polycyclic system, which in turn relates to the molecule's stability and reactivity. nih.govnmas.org Clar's aromatic π-sextet rule, which identifies the resonance structure with the maximum number of disjoint aromatic sextets, is another powerful tool for predicting reactivity, and its predictions often align with DFT-based findings. nih.gov
Non-covalent interactions, particularly π-stacking, are crucial in determining the solid-state packing and, consequently, the material properties of polycyclic aromatic hydrocarbons. nmas.orgacs.org DFT methods, especially those including dispersion corrections (e.g., DFT-D), are essential for accurately describing these weak interactions. nmas.org
Studies on the π-stacking of polyaromatic hydrocarbons have shown that the most stable arrangement for parallel dimers is often slightly offset, though the energy penalty for a perfectly aligned stack is small. acs.org In the context of covalent organic frameworks (COFs), the specific geometry of the dibenzo[g,p]chrysene unit can act as a docking site, guiding the stacking of successive layers and leading to a significantly reduced interlayer distance compared to other linkers. chemrxiv.org This tight packing, facilitated by well-defined π-π interactions, can enhance electron delocalization and improve the electronic properties of the material. chemrxiv.org The interaction between polycyclic aromatic hydrocarbons and DNA, which can involve intercalation through π-π stacking, is another area where these computational methods are applied. spectroscopyonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. numberanalytics.com It is a primary computational method for predicting and interpreting the UV-visible absorption and emission spectra of molecules like this compound. researchgate.netnih.gov
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the corresponding absorption peaks. nih.gov By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the electronic excitations (e.g., π-π* transitions). nih.gov For instance, in studies of dibenzo[g,p]chrysene derivatives, TD-DFT calculations have successfully reproduced experimental absorption spectra and have shown that the longest wavelength absorption is typically due to the HOMO to LUMO transition. nih.gov These calculations are also valuable for understanding the photophysical properties of radical cations, providing insights into their near-IR absorption bands. acs.org
Vertical Excitation Energy Calculations and Absorption Spectra Assignment
Time-dependent density functional theory (TD-DFT) is a widely used computational method to calculate the vertical excitation energies of molecules, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These calculations are instrumental in assigning the electronic transitions observed in experimental absorption spectra.
For a related isomer, dibenzo[b,def]chrysene (DBC), extensive TD-DFT calculations have been performed to aid in the assignment of its experimental electronic absorption transitions. nih.govacs.org These theoretical predictions have shown good agreement with the observed ultraviolet and visible bands. nih.govacs.org Different density functionals, such as B3LYP and CAM-B3LYP, along with various basis sets like 6-311G++(d,p), are employed to calculate electronic properties. In the case of dibenzo[g,p]chrysene derivatives, TD-DFT methods have been used to assign the absorption onset to the S0 → S1 (HOMO → LUMO) transition. rsc.org
The accuracy of TD-DFT calculations can vary depending on the functional used. For instance, in studies of polycyclic aromatic hydrocarbons (PAHs), the B3LYP functional has been observed to consistently underestimate the excitation energies for the ¹La state, while long-range corrected (LRC) functionals tend to overestimate them. ohio-state.edu The choice of functional and basis set is therefore critical for obtaining reliable results that can be confidently correlated with experimental spectra. ohio-state.eduresearchgate.net
Table 1: Comparison of Theoretical and Experimental Absorption Data for Dibenzo[g,p]chrysene Derivatives rsc.org
| Compound | Calculated Absorption Onset (λ, nm) | Oscillator Strength (f) | Transition |
| SFC | 360 | 0.2003 | S0 → S1 (HOMO → LUMO) |
| C-SFC | 361 | 0.1945 | S0 → S1 (HOMO → LUMO) |
| O-SFC | 361 | 0.1983 | S0 → S1 (HOMO → LUMO) |
| S-SFC | 362 | 0.1885 | S0 → S1 (HOMO → LUMO) |
| SBC | 361 | 0.2680 | S0 → S1 (HOMO → LUMO) |
Optical Absorption and Exciton (B1674681) Binding Energy Determinations
The optical absorption of this compound and its derivatives is characterized by transitions between electronic energy levels. The exciton binding energy, which is the energy required to dissociate a photogenerated electron-hole pair (exciton) into free charge carriers, is a crucial parameter for optoelectronic applications. acs.org It is determined as the difference between the transport gap (the energy required to create a free electron and hole) and the optical bandgap (the energy of the lowest electronic transition). acs.org
For some organic semiconductors, the exciton binding energy can be significant, often around 0.5 eV. acs.org A smaller exciton binding energy is generally desirable for applications like organic solar cells as it facilitates the generation of free charge carriers. acs.org In a study on a dibenzo[g,p]chrysene-based organic semiconductor, a small exciton binding energy was achieved through molecular aggregation. acs.org
Experimental techniques like ultraviolet-visible (UV-vis) spectroscopy are used to measure the optical absorption and determine the optical bandgap. rsc.orgaps.org For instance, the UV-vis absorption spectra of spiro-fused dibenzo[g,p]chrysene derivatives show negligible absorption beyond 400 nm. rsc.org Theoretical calculations can complement these experimental findings by providing insights into the nature of the electronic transitions and the factors influencing the exciton binding energy. dntb.gov.uampg.de
Molecular Dynamics (MD) Simulations in Supramolecular Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their assemblies. nih.gov In the context of this compound, MD simulations can be employed to understand its behavior in supramolecular systems, where molecules self-assemble through non-covalent interactions. nih.govnih.gov
These simulations provide an atomistic-level view of the self-assembly process, revealing how individual molecules pack and organize into larger structures. nih.gov For instance, MD simulations have been used to verify the existence of stable, distinct conformers or atropisomers of twisted dibenzo[g,p]chrysene derivatives, which was in agreement with experimental observations. beilstein-journals.org By tracking the trajectories of atoms over time, MD simulations can elucidate the mechanisms of formation and the structural characteristics of these complex assemblies. nih.gov This information is crucial for designing new materials with tailored properties for applications in bionanotechnology and functional materials. nih.gov
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound and its isomers. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine reaction barriers, providing a detailed understanding of reaction pathways.
The formation and rearrangement of carbonium ions (carbocations) are fundamental processes in organic chemistry. In the context of polycyclic aromatic hydrocarbons, the "bay region" theory proposes that the carcinogenic activity of some PAHs is related to the ease of formation of a carbonium ion at the bay region. nih.govdfo-mpo.gc.ca This carbonium ion is a highly reactive species that can form covalent adducts with biological macromolecules like DNA. nih.gov
Theoretical calculations, such as perturbational molecular orbital calculations, can predict the ease of carbonium ion formation by determining the carbonium ion delocalization energies. nih.gov In the synthesis of dibenzo[g,p]chrysene, carbonium ion rearrangements, such as the pinacol (B44631) and retropinacol rearrangements, are key steps. uni.edu Computational studies can elucidate the mechanisms of these rearrangements, for example, by modeling the departure of a leaving group to form a carbonium ion, followed by a ring shift. uni.edu
Cyclization reactions are crucial for the synthesis of this compound and other polycyclic aromatic hydrocarbons. Theoretical calculations can provide detailed profiles of these reactions, helping to understand their mechanisms and predict their outcomes.
For example, the synthesis of dibenzo[g,p]chrysenes can be achieved through an ICl-induced cyclization of bis(biaryl)acetylenes. acs.org In some cases, this treatment can lead to an ipso cyclization, forming spirocyclohexadienones that can then rearrange. acs.org Computational studies can model these reaction pathways, clarifying the factors that favor one cyclization mode over another.
Photochemical cyclizations are another important route to PAHs. researchgate.net The regioselectivity of these reactions has been shown to correlate well with the free-valence numbers of the atoms involved, which can be calculated using DFT methods. researchgate.net Additionally, lithium-mediated mechanochemical cyclodehydrogenation has been developed for the synthesis of nanographenes, and computational studies have been used to understand the reaction mechanism. chemrxiv.org
Reactivity and Reaction Mechanism Studies
Investigation of Selective Chemical Transformations
Selective chemical transformations of dibenzo[b,k]chrysene allow for the modification of its structure to fine-tune its electronic and physical properties.
Unlike some other polycyclic aromatic hydrocarbons (PAHs), derivatives of dibenzo[b,def]chrysene (DBC) have been shown to not undergo cycloaddition reactions with fullerenes. researchgate.net In a study demonstrating this, equimolar amounts of a soluble DBC derivative and a fullerene derivative (PCBM) were dissolved together, and no reaction was observed. researchgate.net The electron-deficient nature of fullerenes like C60 typically makes them reactive towards electron-rich compounds in cycloaddition processes, which are driven by a decrease in the strain of the fullerene core. beilstein-journals.orgbeilstein-journals.org The lack of reactivity in the case of DBC derivatives suggests a kinetic or thermodynamic barrier to this type of transformation, differentiating it from other small molecules used in organic electronics. researchgate.net
Oxidative cyclodehydrogenation, often referred to as a Scholl reaction, is a powerful method for extending the π-conjugated systems of aromatic molecules by forming new carbon-carbon bonds. This strategy has been employed to create larger, more complex nanographene structures from dibenzochrysene precursors. scispace.commpg.de For instance, the oxidative cyclodehydrogenation of bichrysenyl and its higher homologues has been investigated to synthesize large nanographenes. scispace.com These reactions are typically mediated by an oxidant like iron(III) chloride (FeCl₃) and proceed with high regioselectivity, often yielding a single major isomer where the cyclization occurs at the less sterically hindered positions. mpg.deacs.org This method allows for the planarization and extension of the aromatic framework, which significantly impacts the electronic properties, such as the HOMO-LUMO gap. scispace.comacs.org
Table 1: Examples of Oxidative Cyclodehydrogenation for π-System Extension
| Starting Material Precursor | Reaction Type | Key Reagents | Result | Reference |
|---|---|---|---|---|
| Bichrysenyl | Oxidative Cyclodehydrogenation | Oxidant (e.g., FeCl₃) | Large Nanographenes | scispace.com |
| Dibenzo[g,p]chrysene (B91316) derivative | Oxidative Cyclodehydrogenation | Iron(III) chloride | Annularly fused product | mpg.de |
| 3,9-dioxaperylene-2,8-dione derivative | Double Intramolecular Oxidative Coupling | Irradiation/air or Fe(III) | Dibenzo-1,7-dioxacoronene-2,8-dione | acs.org |
Ozonolysis is an oxidative cleavage reaction that breaks carbon-carbon double bonds. libretexts.orglscollege.ac.in In the case of dibenzo[g,p]chrysene, the central double bond was found to react selectively with ozone, leaving the other bonds in the molecule intact. uni.edu Subsequent reduction with potassium iodide yielded the diketone, tetrabenzo[a,c,f,h]cyclodecen-9,18-dione. uni.edu This same diketone product can also be formed through a dichromate oxidation in acetic acid. uni.edu The selective reactivity of the central bond highlights its distinct chemical nature compared to the aromatic rings of the structure. Other oxidation methods, such as using antimony pentachloride in methylene (B1212753) chloride, can oxidize dibenzo[g,p]chrysene to a stable cation radical, which can be studied by techniques like electron spin resonance (ESR). uni.edu
Mechanistic Probes for this compound Formation and Transformation
Understanding the mechanisms behind the synthesis and reactions of this compound is key to controlling the formation of desired isomers and predicting their reactivity.
The synthesis of dibenzo[g,p]chrysene and related structures can involve significant carbonium ion (carbocation) rearrangements. uni.eduscribd.com For example, a four-step synthesis starting from fluoren-9-one involves both a pinacol (B44631) rearrangement and a reverse "retropinacol" rearrangement. uni.edu In these acid-catalyzed or iodine-mediated reactions, a carbocation is generated, which then undergoes a structural reorganization, such as a benzene (B151609) ring shift, before eliminating a proton to form the final aromatic system. uni.edu The driving force for these rearrangements is the formation of a more stable carbocation intermediate. scribd.com Such rearrangements are a common feature in the acid-catalyzed synthesis of complex PAHs, where they facilitate aromatization and cyclization. researchgate.net
Table 2: Key Rearrangement Steps in a Dibenzo[g,p]chrysene Synthesis
| Step | Intermediate/Product | Rearrangement Type | Catalyst/Reagent | Mechanism | Reference |
|---|---|---|---|---|---|
| 2 | spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | Pinacol rearrangement | Iodine or Strong Acid | Formation of a carbonium ion followed by a benzene ring shift. | uni.edu |
| 4 | dibenzo[g,p]chrysene | Retropinacol rearrangement | Iodine/Acetic Acid | Generation of a carbonium ion, followed by a benzene ring shift and proton loss. | uni.edu |
Steric hindrance plays a critical role in directing the outcome of ring closure reactions during the synthesis of dibenzochrysene derivatives and other complex PAHs. researchgate.netwikipedia.org In some cases, cyclization reactions can unexpectedly occur at the most sterically hindered positions, leading to contorted, non-planar polycyclic compounds. researchgate.net However, it is more common for reactions like the Scholl oxidative cyclodehydrogenation to proceed with high selectivity for the product with lower steric hindrance. acs.org The repulsion between hydrogen atoms on the periphery of the aromatic system can cause distortions from planarity, creating a helical twist in the molecule, as seen in related structures like dibenzo[c,g]phenanthrene. wikipedia.orgbeilstein-journals.org This steric strain influences not only the geometry but also the reactivity and electronic properties of the resulting molecule. For example, steric repulsion can force substituents out of conjugation with the aromatic ring, altering the electronic effects they exert on the system. beilstein-journals.org
Applications in Advanced Organic Materials and Devices
Organic Semiconductors and Optoelectronics
The development of high-performance organic electronic devices has surged in recent decades, moving from promising concepts to commercially available products. dergipark.org.tr A critical factor in this advancement is the development of organic semiconductor materials with competitive properties, superior processability, and cost-effective fabrication. dergipark.org.tr Polycyclic and heterocyclic aromatic hydrocarbons, including derivatives of dibenzo[b,k]chrysene, are key components in the active layers of both n-channel and p-channel organic field-effect transistors (OFETs) due to their potential for high charge mobility. dergipark.org.tr
This compound as a Building Block for Charge-Transport Materials
This compound and its isomers, such as dibenzo[g,p]chrysene (B91316), serve as fundamental frameworks for creating new charge-transporting materials. researchgate.net The non-planar, helical structure of some dibenzochrysene derivatives, resulting from steric hindrance, influences their optical, redox, charge-transport, and self-assembly properties. rsc.org These characteristics, including good hole mobility, high quantum yields, and long excited-state lifetimes, make them suitable for various optoelectronic applications. rsc.org
For instance, the introduction of nitrogen atoms into the this compound structure to create 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene alters the molecular packing from a typical herringbone arrangement to a more favorable face-to-face π-stacking. dergipark.org.tr This modification, with short intermolecular distances, is designed to enhance electronic coupling between molecules, a crucial factor for efficient charge transport. dergipark.org.tr
Derivatives of a related isomer, dibenzo[b,def]chrysene, have also been explored. By creating polymers that incorporate this unit, researchers have developed donor-acceptor polymers with tunable bandgaps. researchgate.net The highest occupied molecular orbital (HOMO) in these polymers is primarily located on the dibenzo[b,def]chrysene unit, which is a key factor in their electronic behavior. rsc.org
| Derivative | Key Feature | Potential Application |
| 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene | Face-to-face π-stacking | High-mobility single crystal OFETs dergipark.org.tr |
| Dibenzo[b,def]chrysene-based polymers | Tunable bandgaps (1.61 to 1.86 eV) | OFETs and Organic Solar Cells researchgate.net |
| Spiro-fused dibenzo[g,p]chrysenes | Increased non-planarity, high thermal stability | Organic functional materials rsc.org |
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a fundamental component of organic electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. frontiersin.org Dibenzochrysene derivatives have shown promise in this area.
Single crystal FETs are considered an ideal platform for studying the intrinsic charge transport properties of organic semiconductors, as they minimize defects like grain boundaries and molecular disorder. dergipark.org.tr The 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene, with its strong intermolecular interactions, has been proposed as a potential candidate for high-mobility single crystal OFETs. dergipark.org.tr
Furthermore, polymers derived from 2,9-dibenzo[b,def]chrysene have been used to fabricate OFETs, achieving hole mobility values up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The design of these polymers, often in a donor-acceptor structure, is crucial for their performance in electronic devices. frontiersin.org The introduction of spiro units into the dibenzo[g,p]chrysene framework is another strategy aimed at creating materials with good solubility and stable film morphology, which are beneficial for OFET applications. rsc.org
| Material | Device Type | Measured Mobility |
| 2,9-Dibenzo[b,def]chrysene-based polymers | OFET | Up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹ (hole mobility) researchgate.netrsc.org |
| Dibenzochrysene derivatives | - | 5×10⁻⁴ – 2×10⁻³ cm²/V s (hole drift mobility) aip.org |
Materials for Organic Light-Emitting Diodes (OLEDs)
Dibenzochrysene derivatives have been successfully employed as emissive and charge-transporting materials in organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields and photostability make them attractive for these applications. researchgate.net
Researchers have fabricated highly efficient OLEDs using dibenzochrysene derivatives as hole-transporting emissive materials. aip.org These devices have demonstrated blue-green emission with a peak wavelength of around 490 nm and achieved a high external quantum efficiency of 2% at a luminance of 300 cd/m². aip.org
Derivatives of the dibenzo[g,p]chrysene isomer have also been extensively studied for OLEDs. By attaching diphenylamino groups, scientists have created blue-emitting materials. researchgate.net When used as a dopant in an OLED, one such derivative led to a device with an external quantum efficiency of 4.72% for blue emission. researchgate.net The introduction of spiro-fused dibenzo[g,p]chrysene derivatives is another promising avenue, as these molecules exhibit characteristic fluorescence. rsc.org Furthermore, a tetraphenyl-substituted dibenzo[g,p]chrysene has been used as a host material in red phosphorescent OLEDs, achieving a maximum external quantum efficiency of 14.4%. researchgate.net
| Dibenzochrysene Derivative | OLED Role | Emission Color | Performance Metric |
| Dibenzochrysene derivative | Emitting layer | Blue-green | 2% external quantum efficiency aip.org |
| 3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene (dopant) | Emitting layer | Blue | 4.72% external quantum efficiency researchgate.net |
| 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (host) | Host material | Red | 14.4% maximum external quantum efficiency researchgate.net |
| Spiro-fused dibenzo[g,p]chrysenes | Emitting material | Blue (412 nm) | - rsc.org |
Components in Organic Photovoltaic (OPV) Devices and Solar Cells
The unique electronic properties of dibenzochrysene derivatives also make them suitable for use in organic photovoltaic (OPV) devices and solar cells. researchgate.net In these devices, the material's ability to absorb light and facilitate charge separation is paramount.
Derivatives of dibenzo[b,def]chrysene have been incorporated into donor-acceptor polymers for use in organic solar cells. researchgate.net These devices have achieved a maximum power conversion efficiency of 1.2%. rsc.org Another derivative, 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), has been utilized as an electron donor material. nih.gov Studies have shown that aggregation of TIPS-DBC molecules can facilitate both oxidation and reduction, which has implications for the efficiency of OPV devices. nih.govresearchgate.net Soluble derivatives of dibenzo[b,def]chrysene have yielded power conversion efficiencies of up to 2.25% in bulk heterojunction solar cells. researchgate.net
Furthermore, star-shaped π-conjugated compounds based on dibenzo[g,p]chrysene have demonstrated superior performance in single-component organic solar cells compared to similar molecules based on other cores. researchgate.net This highlights the importance of the molecular design in achieving efficient photon-to-current conversion. researchgate.net
Advanced Functional Materials
Beyond their direct use in electronic devices, dibenzochrysene derivatives are being explored for other advanced functionalities, such as aggregation-induced emission.
Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. frontiersin.org This property is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence decreases in the aggregated state. frontiersin.orgpku.edu.cn
Derivatives of dibenzo[b,def]chrysene have been identified as promising materials exhibiting AIE. researchgate.net The investigation into star-shaped compounds with a dibenzo[g,p]chrysene core has revealed that molecular aggregation plays a crucial role in their photophysical properties. researchgate.net Similarly, chrysene (B1668918) derivatives incorporating a tetraphenylethylene (B103901) (TPE) group, a well-known AIE-active moiety, have been synthesized. mdpi.com These materials show a dramatic increase in photoluminescence quantum yield from the solution state to the film state, a hallmark of AIE. mdpi.com The mechanism behind AIE is often attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence. frontiersin.org
Singlet Fission Materials
Singlet fission is a process in organic semiconductors where a singlet exciton (B1674681) converts into two triplet excitons. nih.gov This phenomenon has the potential to significantly increase the efficiency of solar cells by generating two electron-hole pairs from a single photon, thereby overcoming the Shockley-Queisser limit. acs.org
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Research into dibenzochrysene derivatives has revealed their potential as effective NLO materials.
Specifically, theoretical studies using Density Functional Theory (DFT) on dibenzo[b,def]chrysene and its derivatives have demonstrated significant NLO properties. researchgate.netbohrium.com It was found that doping the pristine dibenzo[b,def]chrysene molecule with lithium considerably enhances its NLO characteristics. researchgate.net The first-order hyperpolarizability (βmol), a measure of a material's NLO activity, was shown to increase significantly upon doping. In all studied cases of lithium-doped derivatives, the hyperpolarizability surpassed that of urea (B33335) and para-nitro aniline (B41778) (p-NA), which are well-established reference materials in the NLO field. researchgate.net This enhancement suggests that doped dibenzo[b,def]chrysene derivatives are strong candidates for the design and fabrication of NLO devices. researchgate.net
Table 1: Calculated NLO Properties of Lithium-Doped Dibenzo[b,def]chrysene Derivatives
This table presents the calculated first-order hyperpolarizability (βmol) for pristine and lithium-doped dibenzo[b,def]chrysene (D0) as reported in DFT studies. The increase in βmol upon doping indicates a significant enhancement of the non-linear optical response.
| Compound | Description | First-Order Hyperpolarizability (βmol) |
| D0 | Pristine Dibenzo[b,def]chrysene | - |
| D1 | Lithium-doped derivative 1 | Greater than urea and p-NA |
| D2 | Lithium-doped derivative 2 | Greater than urea and p-NA |
| D3 | Lithium-doped derivative 3 | Greater than urea and p-NA |
| D4 | Lithium-doped derivative 4 | Greater than urea and p-NA |
Source: C. D. Ribouem a Bessong, et al., Optical and Quantum Electronics, 2023. researchgate.net
Discotic Liquid Crystals for Columnar Mesophases
Discotic liquid crystals are materials composed of disc-shaped molecules that can self-assemble into ordered columnar structures. These columns can act as one-dimensional molecular wires, facilitating charge transport, which makes them highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. researchgate.netaub.edu.lb
While much of the research in this area has focused on the dibenzo[g,p]chrysene core rsc.orgresearchgate.netcapes.gov.br, a significant development has been the synthesis and characterization of 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene , a nitrogen-containing derivative of the specific isomer of interest. dergipark.org.tr This compound represents a key advancement in modifying the this compound core for electronic applications.
The introduction of nitrogen atoms into the aromatic framework is a strategy to enhance electronic coupling, stability, and processability. dergipark.org.tr X-ray analysis of 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene revealed that the molecules are completely planar and arrange in a face-to-face π-stacking formation. dergipark.org.trresearchgate.netresearchgate.net This packing is crucial for efficient charge transport. The shortest distance between the stacked fused rings was measured to be 3.346 Å, which is well within the van der Waals radius of carbon atoms, indicating strong intermolecular interactions. dergipark.org.tr This structure makes 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene a potential candidate for use as a high-mobility single-crystal organic semiconductor in OFETs. dergipark.org.tr
Table 2: Crystal Data for 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene
This table summarizes the crystallographic data obtained from single-crystal X-ray analysis, highlighting the structural properties that support its potential as a material for columnar mesophases.
| Parameter | Value |
| Chemical Formula | C22H12N4 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.864(5) |
| b (Å) | 23.33(3) |
| c (Å) | 17.15(2) |
| β (°) ** | 94.08(2) |
| Volume (ų) ** | 1541.3(3) |
| Z | 4 |
| π-π Stacking Distance (Å) | 3.346 |
Source: Synthesis and Crystal Structure of 4,5,12,13-Tetraaza-Dibenzo[b,k]Chrysene, DergiPark. dergipark.org.tr
Functional Dyes and Pigments
Derivatives of dibenzochrysene are recognized for their value as functional dyes and pigments, prized for their stability and color properties. chembk.commdpi.com Research has particularly highlighted derivatives of dibenzo[b,def]chrysene and dibenzo[g,p]chrysene .
A prominent example is Vat Orange 1 , which is a dibromo derivative of dibenzo[b,def]chrysene-7,14-dione. chembk.comchemicalbook.comrsc.org It is a commercial vat dye used for cotton fabrics and has been investigated for use as a high-performance pigment. chembk.comchemicalbook.com Vat Orange 1 provides a bright orange color and exhibits excellent fastness characteristics, making it suitable for industrial coatings, plastics, and water-based printing inks. chembk.com Similarly, Vat Yellow 4 , which is dibenzo[b,def]chrysene-7,14-dione, is another important vat dye derived from this molecular backbone. pinpools.com
The general class of dibenzo[g,p]chrysene derivatives is also regarded as a model for photofunctional organic materials like pigments and dyes due to their high absorption coefficients, fluorescence quantum yields, and photostability. mdpi.combeilstein-journals.org The chemical functionalization of the dibenzochrysene core allows for the tuning of its optical properties, leading to a range of colors and performance characteristics suitable for various applications. beilstein-journals.org
Supramolecular Chemistry and Intermolecular Interactions
Molecular Aggregation Phenomena in Solution
The aggregation of dibenzo[b,k]chrysene derivatives in solution is a significant phenomenon that influences their electronic and photophysical properties. For instance, detailed electrochemical studies on 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC) have demonstrated its tendency to form molecular aggregates in solution. researchgate.netnih.gov This intermolecular association of neutral TIPS-DBC molecules has been established through various analytical techniques.
Evidence for aggregation comes from ¹H NMR spectroscopy, where changes in chemical shifts are observed with varying concentrations. researchgate.net Furthermore, the color of TIPS-DBC solutions shows a pronounced dependence on concentration, which is a visual indicator of aggregation. researchgate.netacs.org Voltammetric methods, including near steady-state voltammetry and Fourier transformed AC (FTAC) voltammetry, also reveal aggregation through diffusion-limited current data and significant changes in the shapes of voltammograms with concentration variations. researchgate.netnih.govacs.org
Notably, the aggregation of TIPS-DBC has a direct impact on its electrochemical behavior. It facilitates both one-electron oxidation and reduction by shifting the reversible potentials to less and more positive values, respectively. researchgate.netnih.govacs.org This alteration of redox potentials can have significant implications for the performance of organic photovoltaic devices where such materials are used as electron donors. researchgate.net
Intermolecular Association and π–π Stacking Interactions
The primary driving force behind the molecular aggregation of this compound and its derivatives is the intermolecular association through π–π stacking interactions. acs.org These non-covalent interactions occur between the electron-rich aromatic rings of the polycyclic aromatic hydrocarbon (PAH) core. libretexts.orgdovepress.com The planar structure of the this compound backbone is conducive to face-to-face stacking, which can occur in either a sandwich or a displaced arrangement. libretexts.org
These π–π stacking interactions are a combination of dispersion forces and electrostatic interactions. libretexts.org The extensive π-conjugated system in this compound derivatives leads to the formation of stable, stacked arrangements in solution and in the solid state. dovepress.com This self-association into π-stacked structures is a key principle in the formation of supramolecular assemblies. acs.org
In the context of gold(I) derivatives of 2,7,10,15-tetraethynyldibenzo[g,p]chrysene, absorption and emission spectra show broad bands that are indicative of intermolecular contacts and the formation of aggregates through π-π interactions. mdpi.com The study of such interactions is crucial as they influence the photophysical properties of the materials, such as their quantum yield. mdpi.com
Host-Guest Chemistry and Complexation Studies
The field of host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. vt.edu While specific host-guest studies involving this compound as the primary host are not extensively detailed in the provided context, the principles of host-guest chemistry are relevant to understanding how these molecules can interact with other species. For example, macrocyclic hosts like cyclodextrins are known to form inclusion complexes with hydrophobic guests such as polycyclic aromatic hydrocarbons. thno.orgcuny.edu
The formation of such complexes is driven by favorable intermolecular forces, including hydrophobic and van der Waals interactions within the nonpolar cavity of the host. thno.org The stoichiometry and association constants of these host-guest complexes can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. vt.edunih.gov For instance, the complexation of guests within a host cavity can be deduced from up-field shifted signals in the ¹H NMR spectrum. nih.gov
In a broader sense, the ability of this compound derivatives to engage in π–π stacking can be considered a form of host-guest interaction, where one molecule acts as a "host" for the π-system of an adjacent molecule. libretexts.org This is particularly relevant in the design of supramolecular systems where specific recognition and binding are desired. frontiersin.org
Self-Assembly Principles and Controlled Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures, driven by non-covalent interactions. dovepress.comfrontiersin.org For this compound and its derivatives, π–π stacking is a primary driving force for self-assembly, leading to the formation of controlled architectures. acs.orgdovepress.com The design of these molecules with specific functional groups can be used to direct the self-assembly process and create complex supramolecular structures. nih.gov
The principles of self-assembly are fundamental to creating functional nano-objects and materials. frontiersin.org By strategically combining electrostatic interactions with π–π stacking and other non-covalent forces, a variety of architectures, from simple aggregates in solution to more complex structures like nanosheets, can be formed. frontiersin.orgresearchgate.net For example, the self-assembly of certain multiple helicenes featuring a dibenzo[g,p]chrysene (B91316) core can lead to the formation of one-molecule-thick supramolecular homochiral nanosheets. researchgate.net
The ability to control the self-assembly of this compound-based molecules is critical for their application in materials science. The resulting supramolecular architectures can exhibit unique electronic and photophysical properties that are different from the individual molecules, making them promising for use in organic electronics, sensors, and other advanced technologies. researchgate.netmdpi.com
Advanced Analytical Techniques for Polycyclic Aromatic Hydrocarbons Pahs Research
Advanced Extraction and Sample Preparation Techniques
Effective sample preparation is critical to isolate PAHs from the sample matrix and concentrate them to levels suitable for instrumental analysis.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves the partitioning of analytes from a sample matrix directly onto a coated fiber. For high-molecular-weight PAHs like Dibenzo[b,k]chrysene, direct-immersion SPME (DI-SPME) is often employed. nih.gov The choice of fiber coating is crucial; studies have shown that 100-μm polydimethylsiloxane (B3030410) (PDMS) and 85-μm polyacrylate (PA) fibers are effective for extracting 4- to 6-ring PAHs. nih.govresearchgate.netuniba.it
The extraction efficiency for larger PAHs is influenced by several factors. Efficiency tends to decrease with increasing molecular weight. nih.govresearchgate.net Elevating the sample temperature can significantly increase the extraction rate and sensitivity, shortening the time required to reach equilibrium. nih.govresearchgate.net For instance, increasing the temperature from 25°C to 60°C for DI-SPME can result in a substantial increase in peak area for detected PAHs. nih.gov
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilizes conventional solvents at elevated temperatures (50-200°C) and pressures (1000-3000 psi). fishersci.com These conditions enhance extraction efficiency and kinetics, allowing for rapid and exhaustive extraction of analytes from solid and semi-solid samples with significantly reduced solvent consumption compared to traditional methods like Soxhlet. thermofisher.comthermofisher.com
ASE is an approved technique under U.S. EPA Method 3545A for the extraction of PAHs from environmental solids such as soils, sediments, and sludges. fishersci.comanaliticaweb.com.br Studies on various environmental samples have demonstrated high recovery rates for a wide range of PAHs, including those with high molecular weights. thermofisher.comanaliticaweb.com.br The automated nature of ASE also ensures high reproducibility. thermofisher.com
Table 3: Comparison of Advanced Extraction Techniques for PAHs
| Technique | Principle | Advantages | Application for this compound | Source |
|---|---|---|---|---|
| SPME | Analyte partitioning onto a coated fiber. | Solvent-free, simple, reusable. | Effective for water samples; efficiency can be enhanced by increasing temperature. | nih.govresearchgate.netuniba.it |
| ASE | Solvent extraction at elevated temperature and pressure. | Fast, automated, low solvent use, high recovery. | Highly effective for solid and semi-solid matrices like soil and sediment. | fishersci.comthermofisher.comanaliticaweb.com.br |
Specialized Spectroscopic Techniques
While chromatography is used for separation, spectroscopy provides information on the structure and electronic properties of molecules. For a compound like this compound, spectroscopic techniques are vital for unambiguous identification and for fundamental research into its properties. Studies on related dibenzochrysene isomers demonstrate the power of these methods. For example, the vibrational and electronic absorption spectra of dibenzo[b,def]chrysene were recorded and assigned with the aid of density functional theory (DFT) computations. nih.govillinois.edu Similarly, the electrochemical and spectroscopic properties of dibenzo[g,p]chrysene (B91316) derivatives have been investigated to understand structure-property relationships. nih.govresearchgate.net
Techniques applicable to the detailed study of this compound include:
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The complex, conjugated π-electron system of this compound would be expected to produce a characteristic absorption spectrum.
Fluorescence Spectroscopy: Many PAHs are highly fluorescent, emitting light at specific wavelengths after absorbing light. Fluorescence is a highly sensitive detection method used in HPLC and can also be used to study interactions between the PAH and other molecules, such as DNA. spectroscopyonline.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular "fingerprint" based on the vibrations of chemical bonds. They are used for structural confirmation and can be correlated with theoretical calculations to assign specific vibrational modes. nih.govillinois.edu
The combination of these spectroscopic methods with theoretical calculations provides a powerful approach for the detailed characterization of complex PAH molecules like this compound.
Laser-Excited Time-Resolved Shpol'skii Spectroscopy
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a powerful and highly selective analytical technique for the determination of polycyclic aromatic hydrocarbons (PAHs), including complex isomers like this compound. nih.govresearchgate.net This method combines the high resolution of Shpol'skii spectroscopy with the temporal discrimination of time-resolved fluorescence measurements. nih.gov The technique is particularly valuable for analyzing high-molecular-weight PAHs in complex matrices, a task that often challenges conventional chromatographic methods due to the large number of isomers with similar elution times and mass fragmentation patterns. researchgate.net
The core principle of LETRSS involves dissolving the analyte in a carefully chosen n-alkane solvent (such as n-octane, n-nonane, or n-decane) and freezing the solution to cryogenic temperatures (typically 4.2 K). nih.govresearchgate.net This process, known as the Shpol'skii effect, results in highly resolved, quasi-linear fluorescence spectra with very narrow bandwidths, effectively minimizing spectral overlap between different PAHs. researchgate.net A pulsed, tunable dye laser is used for selective excitation of the target analyte, and an intensified charge-coupled device (ICCD) detector captures the resulting fluorescence. nih.govnih.gov
A key advantage of LETRSS is its ability to generate wavelength-time matrices, which provide simultaneous access to both the high-resolution emission spectrum and the fluorescence lifetime of the compound. nih.govnih.gov This two-dimensional data format allows for unambiguous identification and purity checking of the analyte. nih.gov Different PAHs and their isomers exhibit unique spectral signatures and decay times, enabling their differentiation even within a complex mixture. researchgate.netnih.gov Research has demonstrated that this technique can achieve exceptionally low limits of detection, often at the parts-per-trillion (ppt) or picogram per milliliter (pg/mL) concentration level, making it ideal for trace environmental analysis. researchgate.netnih.gov The method has been successfully applied to analyze PAHs in HPLC fractions from contaminated water samples, showcasing its utility in environmental monitoring. nih.gov
Table 1: Illustrative Limits of Detection for Dibenzopyrene Isomers using LETRSS
| Compound | Limit of Detection (LOD) |
|---|---|
| Dibenzo[a,l]pyrene | 40 pg/mL |
| Dibenzo[e,l]pyrene | 0.2 ng/mL |
This table shows example limits of detection achieved for specific dibenzopyrene isomers using solid-liquid extraction prior to LETRSS analysis, demonstrating the technique's high sensitivity. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is itself an achiral, planar molecule, CD spectroscopy becomes a relevant and powerful tool for studying its chiral derivatives or its interactions within a chiral environment. The introduction of chiral substituents or the formation of complexes with chiral hosts can induce chirality in the this compound system, leading to a measurable CD signal.
The far-UV CD spectrum of a molecule is highly sensitive to its three-dimensional structure. nih.gov For hypothetical chiral derivatives of this compound, the CD spectrum would provide a unique fingerprint of its absolute configuration and conformation. This is particularly useful in stereoselective synthesis, allowing for the determination of enantiomeric purity.
Furthermore, CD spectroscopy can be used to study the binding of this compound to macromolecules such as DNA or proteins. Upon binding, an achiral molecule like this compound can exhibit an "induced CD" spectrum. This induced signal arises from the interaction of the PAH's electric transition dipole moments with the asymmetric environment of the macromolecule. The resulting spectrum can provide valuable information about the binding mode, the orientation of the PAH relative to the macromolecule, and any conformational changes that occur upon binding. This application is crucial in toxicology and pharmacology for understanding the mechanisms by which PAHs interact with biological targets.
Fluorescence Microscopy
Fluorescence microscopy is a non-invasive imaging technique that allows for the visualization of fluorescent molecules, such as this compound, within complex systems like living cells. nih.govnih.gov This method leverages the intrinsic fluorescence of many PAHs, which emit light at a specific wavelength after being excited by light of a shorter wavelength. focusonmicroscopy.org It provides critical spatial and temporal information about the distribution, uptake, and dynamics of these compounds at a subcellular level. disen-sensor.com
In a typical application, living cells or tissues are incubated with this compound and then observed under a fluorescence microscope. nih.govfocusonmicroscopy.org The technique can reveal the specific cellular compartments where the compound accumulates. For instance, studies on other hydrophobic PAHs like Benzo[a]pyrene (B130552) have shown accumulation in lipid bodies of microalgae. nih.gov This information is vital for understanding the cellular trafficking and potential sites of action or metabolism of this compound.
Advanced fluorescence microscopy techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM), can provide even more detailed information. FLIM measures the fluorescence lifetime—the average time a molecule remains in its excited state before emitting a photon—at each pixel of the image. nih.gov This lifetime is sensitive to the molecule's local microenvironment. Therefore, FLIM can distinguish the PAH's fluorescence from the cell's natural autofluorescence and can be used to probe interactions between the PAH and other cellular components. nih.gov Unlike analytical methods that require cell destruction and solvent extraction, fluorescence microscopy allows for the study of dynamic processes in real-time in living organisms. nih.govnih.gov
Table 2: Example Fluorescence Lifetimes of Benzo[a]pyrene (BaP) in Different Environments
| Environment | Measured Fluorescence Lifetime (ns) |
|---|---|
| N,N-dimethylformamide (Solvent) | 14 ns |
| Bold's Basal Medium (Aqueous) | 7 ns (average) |
| Inside Chlorella cells | 8 ns |
This table illustrates how the fluorescence lifetime of a PAH can change depending on its environment, a principle utilized in FLIM studies. nih.gov
Chemometric Approaches in Spectral Analysis
Principal Component Analysis (PCA) for Data Interpretation
Principal Component Analysis (PCA) is a powerful chemometric method used to simplify and interpret large, complex datasets, such as those generated from the spectral analysis of mixtures containing this compound and other PAHs. eur.nlnih.gov Spectroscopic techniques often produce data with a high degree of dimensionality (e.g., absorbance or fluorescence intensity at hundreds of different wavelengths). learnche.org PCA reduces this dimensionality while retaining the most significant information within the data. eur.nl
The method works by transforming the original set of correlated variables (e.g., intensities at each wavelength) into a new, smaller set of uncorrelated variables called principal components (PCs). eur.nl The first principal component (PC1) is oriented to capture the largest possible variance in the dataset. The second principal component (PC2) is orthogonal to the first and captures the next largest amount of variance, and so on. learnche.org Typically, the first few PCs can explain the vast majority of the variability in the data, allowing for a significant reduction in complexity with minimal loss of information. learnche.org
In the context of analyzing a sample containing this compound, PCA could be applied to a set of fluorescence or absorption spectra. For example, if spectra are collected from multiple samples with varying concentrations of different PAHs, PCA can help to identify patterns related to each compound. A "scores plot" can visually group samples with similar spectral characteristics, while a corresponding "loadings plot" indicates which original variables (wavelengths) are most influential for each principal component. researchgate.net This allows researchers to identify the spectral regions most characteristic of this compound versus other interfering compounds, thereby resolving the contributions of individual components in a complex mixture without requiring complete physical separation. nih.gov
Table 3: Example of Variance Explained by Principal Components in Spectral Data Analysis
| Principal Component (PC) | Proportion of Variance Explained | Cumulative Proportion of Variance |
|---|---|---|
| PC1 | 73.7% | 73.7% |
| PC2 | 18.5% | 92.2% |
| PC3 | 2.0% | 94.2% |
This illustrative table demonstrates how the first few principal components in a PCA model can account for a large majority of the total variance in a spectral dataset. learnche.org
Q & A
Q. What statistical approaches are robust for analyzing dose-dependent toxicity of this compound?
- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate low-effect thresholds. Use Bayesian hierarchical models to account for inter-individual variability in adduct formation. Include sensitivity analyses to test assumptions about metabolic rates or exposure durations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
